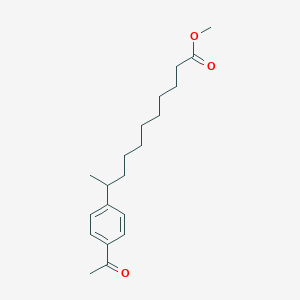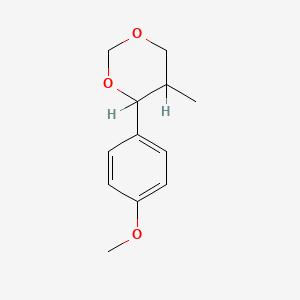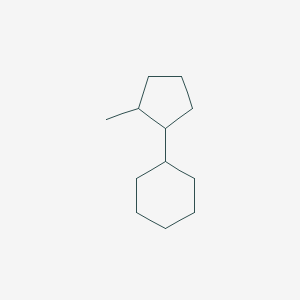
(2-Methylcyclopentyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylcyclopentyl)cyclohexane is an organic compound with the molecular formula C12H22 . It is a cycloalkane, which means it consists of carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 2-methylcyclopentyl group. Cycloalkanes like this compound are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylcyclopentyl)cyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of benzene derivatives using catalysts such as platinum or palladium. This process involves the addition of hydrogen to the benzene ring, resulting in the formation of cyclohexane derivatives .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of cyclohexane derivatives. The process involves the use of high-pressure hydrogen gas and metal catalysts to facilitate the hydrogenation reaction. This method is widely used due to its efficiency and scalability .
化学反应分析
Types of Reactions: (2-Methylcyclopentyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanol and cyclohexanone derivatives.
Reduction: Reduction reactions can convert cyclohexanone derivatives back to cyclohexane.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone
Reduction: Cyclohexane
Substitution: Halogenated cyclohexane derivatives
科学研究应用
(2-Methylcyclopentyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (2-Methylcyclopentyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Cyclohexane: A simple cycloalkane with a six-membered ring.
Methylcyclopentane: A cycloalkane with a five-membered ring and a methyl group.
Cyclopentane: A cycloalkane with a five-membered ring.
Uniqueness: (2-Methylcyclopentyl)cyclohexane is unique due to its specific ring structure and substitution pattern. The presence of both cyclohexane and cyclopentane rings in the same molecule imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
5405-90-3 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
(2-methylcyclopentyl)cyclohexane |
InChI |
InChI=1S/C12H22/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h10-12H,2-9H2,1H3 |
InChI 键 |
XCXDPWLAQJIWCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC1C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


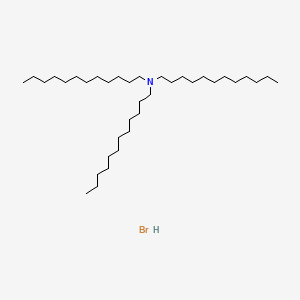
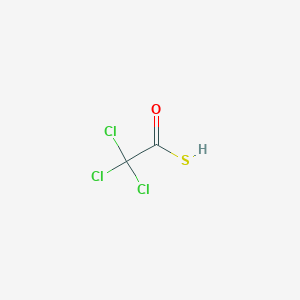
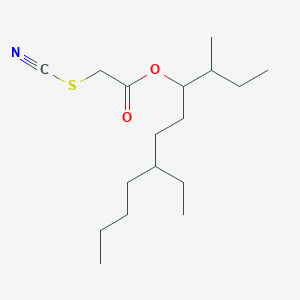
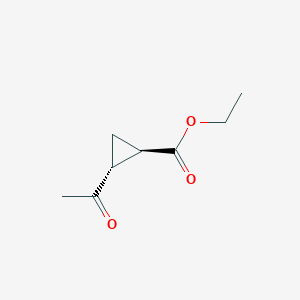
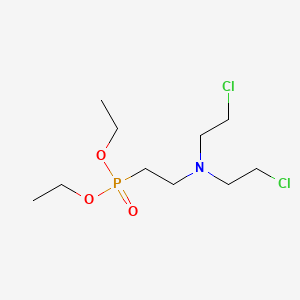
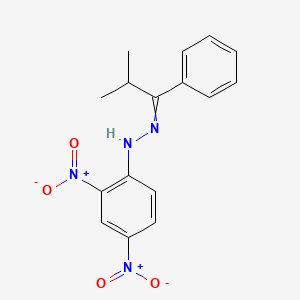

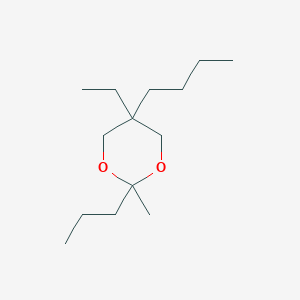
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
